molecular formula C20H25ClN2O3 B11329042 2-(2-chlorophenoxy)-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]acetamide

2-(2-chlorophenoxy)-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]acetamide

Cat. No.: B11329042
M. Wt: 376.9 g/mol
InChI Key: NIMJEZBKDNZLDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-chlorophenoxy)-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]acetamide is a synthetic organic compound It is characterized by the presence of a chlorophenoxy group, a furan ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]acetamide typically involves multiple steps:

    Formation of the chlorophenoxy intermediate: This step involves the reaction of 2-chlorophenol with an appropriate acylating agent to form 2-(2-chlorophenoxy)acetyl chloride.

    Introduction of the furan ring: The 2-(2-chlorophenoxy)acetyl chloride is then reacted with 5-methylfuran-2-ylamine under controlled conditions to form the intermediate 2-(2-chlorophenoxy)-N-(5-methylfuran-2-yl)acetamide.

    Addition of the piperidine moiety: Finally, the intermediate is reacted with piperidine in the presence of a suitable catalyst to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The chlorophenoxy group can be reduced to form phenoxy derivatives.

    Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of furanones.

    Reduction: Formation of phenoxy derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2-chlorophenoxy)-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenoxy)-N-[2-(5-methylfuran-2-yl)ethyl]acetamide: Lacks the piperidine moiety.

    2-(2-chlorophenoxy)-N-[2-(5-methylfuran-2-yl)-2-(morpholin-1-yl)ethyl]acetamide: Contains a morpholine ring instead of a piperidine ring.

Uniqueness

2-(2-chlorophenoxy)-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]acetamide is unique due to the presence of the piperidine moiety, which may confer specific biological activities and properties not observed in similar compounds. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C20H25ClN2O3

Molecular Weight

376.9 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-[2-(5-methylfuran-2-yl)-2-piperidin-1-ylethyl]acetamide

InChI

InChI=1S/C20H25ClN2O3/c1-15-9-10-19(26-15)17(23-11-5-2-6-12-23)13-22-20(24)14-25-18-8-4-3-7-16(18)21/h3-4,7-10,17H,2,5-6,11-14H2,1H3,(H,22,24)

InChI Key

NIMJEZBKDNZLDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(CNC(=O)COC2=CC=CC=C2Cl)N3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.